7-(4-Fluorophenyl)-1,3-dimethyl-5-[(4-nitrophenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-Fluorophenyl)-1,3-dimethyl-5-[(4-nitrophenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione is a complex heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Fluorophenyl)-1,3-dimethyl-5-[(4-nitrophenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione typically involves the cyclization of 5-acetyl-4-aminopyrimidines. The process includes acylation followed by cyclization using reagents such as ammonium acetate (NH4OAc) and solvents like n-butanol (n-BuOH) under reflux conditions . The reaction conditions are carefully controlled to ensure the formation of the desired pyrimido[4,5-d]pyrimidine derivatives.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-(4-Fluorophenyl)-1,3-dimethyl-5-[(4-nitrophenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to sulfoxide or sulfone derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The fluorophenyl and nitrophenyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for oxidizing the methylsulfanyl group.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is employed for reducing the nitro group.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
7-(4-Fluorophenyl)-1,3-dimethyl-5-[(4-nitrophenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-(4-Fluorophenyl)-1,3-dimethyl-5-[(4-nitrophenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. It has been shown to inhibit enzymes such as phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases, which play crucial roles in cell signaling and proliferation . The compound’s structure allows it to bind to the active sites of these enzymes, thereby blocking their activity and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: Known for their antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-ones: Exhibits anti-inflammatory and analgesic properties.
Pyrimidino[4,5-d][1,3]oxazines: Used in the development of new materials and pharmaceuticals.
Uniqueness
7-(4-Fluorophenyl)-1,3-dimethyl-5-[(4-nitrophenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C21H16FN5O4S |
---|---|
Molecular Weight |
453.4 g/mol |
IUPAC Name |
7-(4-fluorophenyl)-1,3-dimethyl-5-[(4-nitrophenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H16FN5O4S/c1-25-18-16(20(28)26(2)21(25)29)19(24-17(23-18)13-5-7-14(22)8-6-13)32-11-12-3-9-15(10-4-12)27(30)31/h3-10H,11H2,1-2H3 |
InChI Key |
NFWQHEVHGVHNIS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)F)SCC4=CC=C(C=C4)[N+](=O)[O-])C(=O)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.